Cas no 1023873-03-1 (3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one)

3-(2-フルオロアニリノ)-2-ヨードシクロヘキス-2-エン-1-オンは、有機合成化学において有用な中間体として知られる化合物です。この化合物は、フッ素置換基とヨード基を有する特異な構造を持ち、ハロゲン化反応やクロスカップリング反応などの官能基変換に適しています。特に、フッ素原子の導入により電子効果が調整可能であり、医薬品や機能性材料の合成において重要な役割を果たします。また、ヨード基はパラジウム触媒反応などでの選択的な反応性を提供し、多段階合成の効率化に貢献します。高い反応性と構造的多様性から、精密有機合成の分野で注目されています。

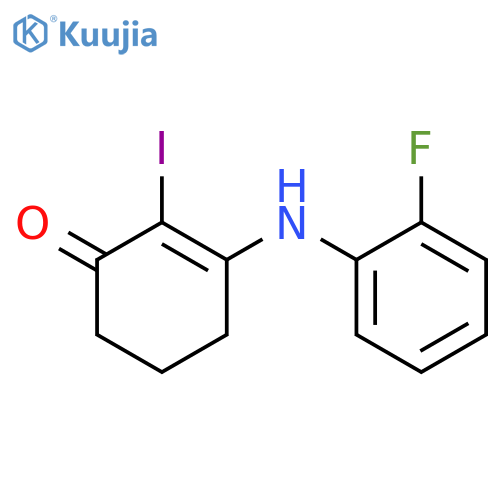

1023873-03-1 structure

商品名:3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one

CAS番号:1023873-03-1

MF:C12H11FINO

メガワット:331.124718904495

MDL:MFCD00170031

CID:5176019

3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one

-

- MDL: MFCD00170031

- インチ: 1S/C12H11FINO/c13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)14/h1-2,4-5,15H,3,6-7H2

- InChIKey: IPGJGXXMJCRKBC-UHFFFAOYSA-N

- ほほえんだ: C1(=O)CCCC(NC2=CC=CC=C2F)=C1I

3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB159870-1g |

3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one; . |

1023873-03-1 | 1g |

€211.30 | 2024-04-21 | ||

| abcr | AB159870-10 g |

3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one |

1023873-03-1 | 10g |

€482.50 | 2023-02-27 | ||

| abcr | AB159870-10g |

3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one; . |

1023873-03-1 | 10g |

€482.50 | 2024-04-21 | ||

| abcr | AB159870-5 g |

3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one |

1023873-03-1 | 5g |

€377.50 | 2023-02-27 | ||

| abcr | AB159870-1 g |

3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one |

1023873-03-1 | 1g |

€211.30 | 2023-02-27 | ||

| abcr | AB159870-5g |

3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one; . |

1023873-03-1 | 5g |

€377.50 | 2024-04-21 |

3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

1023873-03-1 (3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1023873-03-1)3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one

清らかである:99%/99%

はかる:5g/10g

価格 ($):224.0/286.0